

GPR56 Expression Patterns During Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GK56

Cat. No.: B15136644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled receptor G1 (ADGRG1), is a member of the adhesion G protein-coupled receptor (GPCR) family. It plays a crucial role in various physiological processes, particularly during embryonic development.^{[1][2]} Mutations in the GPR56 gene are linked to severe developmental disorders, most notably bilateral frontoparietal polymicrogyria (BFPP), a brain malformation characterized by abnormal cortical lamination.^{[3][4]} This technical guide provides a comprehensive overview of GPR56 expression patterns during embryonic development, its signaling pathways, and detailed experimental protocols for its study.

GPR56 Expression Patterns in Embryonic Tissues

GPR56 exhibits a dynamic and tissue-specific expression pattern throughout embryonic development. Its expression is critical for the proper formation of the nervous, musculoskeletal, and reproductive systems.

Nervous System

The most well-characterized role of GPR56 during embryogenesis is in the development of the central nervous system (CNS).

- **Cerebral Cortex:** GPR56 is highly expressed in the ventricular and subventricular zones of the developing cerebral cortex, which are rich in neural progenitor cells.[4] Studies in mice have revealed a distinct anterior-to-posterior expression gradient of GPR56 in the neocortex at embryonic days 10.5 (E10.5) and E11.5, a pattern that correlates with the regions most affected in BFPP.[1][4] This gradient, however, dissipates by E12.5.[4] GPR56 is also found in postmitotic neurons in the preplate and marginal zone.[1]
- **Neural Stem Cells:** GPR56 is highly expressed in nestin-positive neural stem and progenitor cells (NSCs/NPCs) in the fetal brains of both humans and mice.[5] Its expression is downregulated as these cells differentiate into neurons and glia.[5]
- **Oligodendrocytes:** During oligodendrocyte development, GPR56 expression is abundant in oligodendrocyte precursor cells (OPCs) but is downregulated in mature, myelinating oligodendrocytes.[6]

Musculoskeletal System

GPR56 expression is transiently upregulated during the early stages of myoblast fusion, suggesting a role in skeletal muscle development.[7] However, studies on knockout mice indicate that while GPR56 is involved in myoblast fusion in vitro, it is not essential for overall muscle development in vivo.[7]

Reproductive System

In the developing male gonads, GPR56 is expressed in Sertoli cells within the embryonic testis cords.[7] Its absence leads to disrupted seminiferous tubule formation, indicating a role in testis development and male fertility.[7]

Hematopoietic System

GPR56 is abundantly expressed in hematopoietic stem and progenitor cells (HSPCs) during definitive hematopoiesis in the embryo.[8]

Quantitative GPR56 Expression Data

The following table summarizes the relative expression levels of GPR56 in various embryonic tissues at different developmental stages, based on data from in situ hybridization and immunohistochemistry studies.

Tissue/Cell Type	Species	Developmental Stage	Expression Level	Citation
Nervous System				
Cerebral Cortex (VZ/SVZ)	Mouse	E10.5 - E16.5	High	[4]
Neocortex (Anterior)	Mouse	E10.5 - E11.5	High (Gradient)	[1][4]
Neocortex (Posterior)	Mouse	E10.5 - E11.5	Low (Gradient)	[1][4]
Preplate/Marginal Zone Neurons	Mouse	E12.5 - E14.5	Moderate	[1]
Neural Stem/Progenitor Cells	Human, Mouse	Fetal	High	[5]
Oligodendrocyte Precursor Cells	Mouse	Postnatal	High	[6]
Musculoskeletal System				
Myoblasts (early fusion)	Human	Fetal	Upregulated	[7]
Reproductive System				
Sertoli Cells (Testis Cords)	Mouse	Embryonic	Present	[7]
Hematopoietic System				
Hematopoietic Stem/Progenitor Cells	Mouse	Embryonic	Abundant	[8]

GPR56 Signaling Pathways

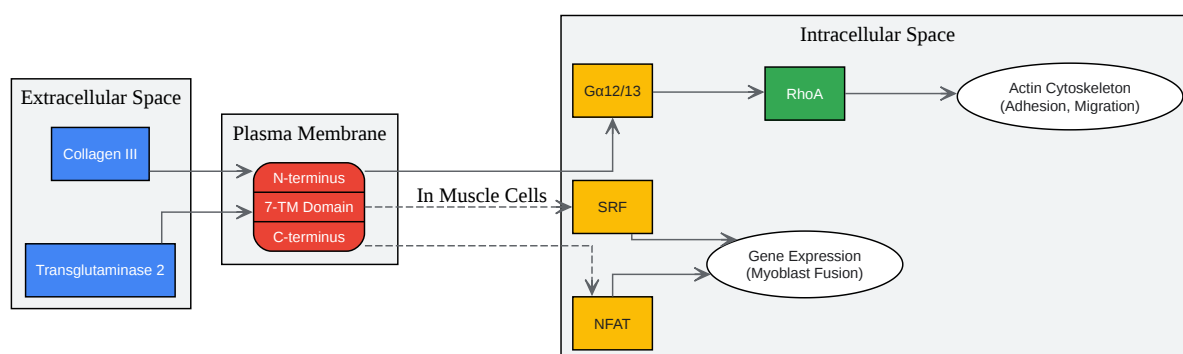
GPR56 signaling is primarily initiated by the binding of its extracellular ligands, leading to the activation of intracellular signaling cascades that regulate cell adhesion, migration, and proliferation.

Ligand Binding and Receptor Activation

The primary ligand for GPR56 in the developing brain is Collagen III.^{[4][9]} Another identified ligand is Transglutaminase 2 (TG2).^[10] Upon ligand binding, GPR56 can undergo autoproteolytic cleavage at its GPCR proteolysis site (GPS), separating the N-terminal and C-terminal fragments, which remain non-covalently associated. This process is thought to be a key step in receptor activation.

Downstream Signaling

The canonical GPR56 signaling pathway involves the coupling to Gα12/13 G proteins, which in turn activate the small GTPase RhoA.^{[4][6][9]} Activated RhoA influences the actin cytoskeleton, thereby regulating cell morphology, adhesion, and migration. In muscle cells, GPR56 signaling has also been shown to involve the transcription factors Serum Response Factor (SRF) and Nuclear Factor of Activated T-cells (NFAT).^[7]



[Click to download full resolution via product page](#)

Caption: GPR56 Signaling Pathway.

Experimental Protocols

In Situ Hybridization for GPR56 mRNA Detection in Mouse Embryos

This protocol describes the detection of Gpr56 mRNA in mouse embryonic sections using digoxigenin (DIG)-labeled RNA probes.

1. Probe Preparation:

- Linearize a plasmid containing the Gpr56 cDNA insert.
- Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit.
- Purify the probe and verify its integrity and concentration.

2. Tissue Preparation:

- Dissect mouse embryos at the desired developmental stage in ice-cold PBS.
- Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
- Cryoprotect the embryos by sequential immersion in 15% and 30% sucrose in PBS.
- Embed the embryos in OCT compound and freeze.
- Cut 10-14 µm cryosections and mount them on charged slides.

3. Hybridization:

- Thaw and air-dry the sections.
- Treat with proteinase K to improve probe accessibility.
- Post-fix with 4% PFA.
- Prehybridize the sections in hybridization buffer at 65°C for 1-2 hours.
- Hybridize with the DIG-labeled Gpr56 probe overnight at 65°C in a humidified chamber.

4. Washes and Detection:

- Perform stringent washes in SSC buffers at 65°C to remove unbound probe.
- Block non-specific binding sites with blocking solution.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

- Wash to remove unbound antibody.
- Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), resulting in a colored precipitate at the site of mRNA localization.

5. Imaging:

- Mount the slides and visualize the signal using a bright-field microscope.

[Click to download full resolution via product page](#)

```
start [label="Start", shape=ellipse, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; probe_prep [label="Probe Preparation\n(DIG-  
labeled Gpr56 antisense RNA)"]; tissue_prep [label="Tissue  
Preparation\n(Embryo dissection, fixation, cryosectioning)"];  
hybridization [label="Hybridization\n(Overnight at 65°C)"]; washes  
[label="Stringent Washes"]; blocking [label="Blocking"];  
antibody_incubation [label="Anti-DIG-AP Antibody Incubation"];  
detection [label="Signal Detection\n(NBT/BCIP)"]; imaging  
[label="Microscopy and Imaging", shape=ellipse, fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

```
start -> probe_prep; start -> tissue_prep; probe_prep ->  
hybridization; tissue_prep -> hybridization; hybridization -> washes;  
washes -> blocking; blocking -> antibody_incubation;  
antibody_incubation -> detection; detection -> imaging; }
```

Caption: In Situ Hybridization Workflow.

Immunohistochemistry for GPR56 Protein Localization in Embryonic Brain

This protocol details the immunofluorescent detection of GPR56 protein in frozen sections of embryonic mouse brain.

1. Tissue Preparation:

- Dissect embryonic brains and fix in 4% PFA.
- Cryoprotect in 30% sucrose.

- Embed in OCT and freeze.
- Cut 10-20 μm cryosections and mount on slides.

2. Staining:

- Thaw and air-dry the sections.
- Permeabilize with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).
- Block non-specific antibody binding with a blocking solution (e.g., PBS with 10% normal goat serum).
- Incubate with a primary antibody specific for GPR56 overnight at 4°C.
- Wash to remove unbound primary antibody.
- Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
- (Optional) Counterstain nuclei with DAPI.

3. Mounting and Imaging:

- Wash the sections and mount with an anti-fade mounting medium.
- Visualize the fluorescent signal using a confocal or fluorescence microscope.

[Click to download full resolution via product page](#)

```
start [label="Start", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; tissue_prep [label="Tissue
Preparation\n(Fixation, cryosectioning)"]; permeabilization
[label="Permeabilization\n(e.g., Triton X-100)"]; blocking
[label="Blocking\n(e.g., Normal Goat Serum)"]; primary_ab
[label="Primary Antibody Incubation\n(anti-GPR56)"]; secondary_ab
[label="Secondary Antibody Incubation\n(Fluorophore-conjugated)"];
counterstain [label="Counterstaining (optional)\n(e.g., DAPI)"];
mounting [label="Mounting"]; imaging [label="Fluorescence Microscopy",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
start -> tissue_prep; tissue_prep -> permeabilization;
permeabilization -> blocking; blocking -> primary_ab; primary_ab ->
secondary_ab; secondary_ab -> counterstain; counterstain -> mounting;
mounting -> imaging; }
```

Caption: Immunohistochemistry Workflow.

Conclusion

GPR56 is a key regulator of embryonic development, with its expression and function being particularly critical for the formation of the cerebral cortex. The dynamic expression patterns of GPR56 across various embryonic tissues highlight its multifaceted roles. Understanding the spatiotemporal expression and signaling of GPR56 is essential for elucidating the mechanisms of normal development and the pathophysiology of related developmental disorders. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate functions of this important adhesion GPCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of G Protein-Coupled Receptor 56 Protein Expression in the Mouse Developing Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR56: An adhesion GPCR involved in brain development, neurological disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR56 Regulates Pial Basement Membrane Integrity and Cortical Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR56 and the developing cerebral cortex: cells, matrix, and neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR56 is highly expressed in neural stem cells but downregulated during differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR56 - Wikipedia [en.wikipedia.org]
- 8. Unexpected redundancy of Gpr56 and Gpr97 during hematopoietic cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor 56 and collagen III, a receptor-ligand pair, regulates cortical development and lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt-pieds.fr [mt-pieds.fr]
- To cite this document: BenchChem. [GPR56 Expression Patterns During Embryonic Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136644#gpr56-expression-patterns-during-embryonic-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com